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Compound of Interest

Compound Name: 6-Chloropyridine-3-carbohydrazide

Cat. No.: B060376 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction: 6-Chloropyridine-3-carbohydrazide is a versatile heterocyclic building block in

medicinal chemistry. Its unique structural features, including a reactive chlorine atom and a

hydrazide functional group, make it an invaluable starting material for the synthesis of a diverse

array of biologically active molecules. This document provides a comprehensive overview of its

applications, focusing on the development of novel therapeutic agents with antimicrobial and

anticancer properties. Detailed experimental protocols and quantitative biological data are

presented to facilitate further research and drug development endeavors.

Antimicrobial Applications
Derivatives of 6-Chloropyridine-3-carbohydrazide have demonstrated significant potential in

combating microbial infections, including those caused by multidrug-resistant (MDR) strains.

The pyridine ring is a well-established pharmacophore in numerous FDA-approved drugs,

known to enhance drug permeability and protein binding. The carbohydrazide moiety serves as

a versatile linker, allowing for the introduction of various lipophilic and functional groups to

modulate the antimicrobial spectrum and potency.

Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial

agent. The following table summarizes the MIC values of representative pyridine
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carbohydrazide derivatives against various bacterial and fungal strains.

Compound ID Microbial Strain MIC (µg/mL) Reference

Compound 4

Pseudomonas

aeruginosa (ATCC

27853)

4 - 16 [1]

Proteus mirabilis 4 - 16 [1]

Staphylococcus

aureus (ATCC 29213)
4 - 16 [1]

Compound 6
Staphylococcus

aureus (ATCC 29213)
2 [1]

Enterococcus faecalis

(ATCC 29212)
>2 [1]

Aeromonas hydrophila

(ATCC 7966)
>2 [1]

Salmonella typhi

(XDR ST-CL-15)
>2 [1]

Candida glabrata

(MDR)
16 - 24 [1]

Candida parapsilosis

(MDR)
16 - 24 [1]

Note: Compounds 4 and 6 are functionally substituted pyridine carbohydrazides, with

compound 4 having a butyl chain and compound 6 an octyl chain.[1]

Experimental Protocol: Synthesis of N'-Substituted
Pyridine-3-carbohydrazide Derivatives
This protocol describes a general method for the synthesis of N'-acyl or N'-alkyl pyridine-3-

carbohydrazide derivatives.

Materials:
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Pyridine-3-carbohydrazide (starting material, which can be synthesized from 6-

chloropyridine-3-carboxylic acid)

Appropriate anhydride or alkyl halide

Methanol or other suitable solvent

Silica gel for column chromatography

Ethyl acetate or other suitable eluent

Procedure:

Dissolve pyridine-3-carbohydrazide (1 equivalent) in methanol.

Slowly add one equivalent of the desired anhydride or alkyl halide to the solution.

Stir the reaction mixture overnight at room temperature.

Evaporate the solvent under reduced pressure (in vacuo).

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., pure ethyl acetate) to obtain the final compound.[1]

Workflow for the Synthesis of N'-Substituted Pyridine-3-carbohydrazide Derivatives:
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Caption: General workflow for the synthesis of N'-substituted pyridine-3-carbohydrazide

derivatives.

Anticancer Applications
Derivatives of 6-Chloropyridine-3-carbohydrazide have emerged as a promising class of

compounds with potent anticancer activity. The core scaffold can be modified to target various

signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity
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The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a

substance in inhibiting a specific biological or biochemical function. The following table

summarizes the in vitro cytotoxic activity of representative imidazo[1,2-a]pyridine-2-

carbohydrazide derivatives against several human cancer cell lines.

Compound ID Cancer Cell Line IC50 (µM) Reference

Compound 7d
MCF-7 (Breast

Cancer)
22.6 [2][3]

HT-29 (Colon Cancer) 13.4 [2][3]

K562 (Leukemia) >100 [2][3]

Cisplatin
MCF-7 (Breast

Cancer)
10.5 [2]

HT-29 (Colon Cancer) 11.2 [2]

K562 (Leukemia) 3.5 [2]

Doxorubicin
MCF-7 (Breast

Cancer)
0.9 [2]

HT-29 (Colon Cancer) 1.1 [2]

K562 (Leukemia) 0.2 [2]

Note: Compound 7d is an aryl hydrazone derivative of imidazo[1,2-a]pyridine-2-

carbohydrazide.[2][3]

Experimental Protocol: Synthesis of Imidazo[1,2-
a]pyridine-2-carbohydrazide Derivatives (Schiff Bases)
This protocol outlines the synthesis of Schiff base derivatives starting from an aminopyridine,

which can be conceptually linked to the elaboration of the 6-chloropyridine scaffold.

Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
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React an appropriate aminopyridine with ethyl 3-bromo-2-oxopropanoate in refluxing

ethanol.[4]

Step 2: Synthesis of Imidazo[1,2-a]pyridine-2-carbohydrazide

Treat the ethyl imidazo[1,2-a]pyridine-2-carboxylate intermediate with an excess of hydrazine

hydrate under refluxing conditions.[4]

Step 3: Synthesis of Schiff Base Derivatives

Dissolve the imidazo[1,2-a]pyridine-2-carbohydrazide in a suitable solvent (e.g., ethanol).

Add an equimolar amount of the desired aromatic aldehyde.

Add a catalytic amount of an acid (e.g., acetic acid).

Reflux the mixture for several hours and monitor the reaction by thin-layer chromatography.

Cool the reaction mixture to allow the product to precipitate.

Filter, wash, and recrystallize the solid product to obtain the pure Schiff base derivative.

Workflow for the Synthesis of Imidazo[1,2-a]pyridine-based Schiff Bases:
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Caption: Synthetic workflow for imidazo[1,2-a]pyridine-based Schiff bases.

Signaling Pathways and Mechanisms of Action
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While specific mechanistic studies on derivatives of 6-Chloropyridine-3-carbohydrazide are

emerging, the broader class of pyridine-containing compounds are known to inhibit key

signaling pathways implicated in cancer. These pathways are crucial for rational drug design

and understanding the therapeutic potential of novel derivatives.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Several pyridine-based compounds have been shown to inhibit receptor tyrosine kinases such

as VEGFR-2, EGFR, and HER-2. These receptors play a critical role in tumor angiogenesis,

cell proliferation, and survival. Inhibition of these pathways can lead to a reduction in tumor

growth and metastasis.[5]
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Caption: Generalized inhibition of RTK signaling pathways by pyridine derivatives.

Potential Targeting of PDGFRA
In silico studies on imidazopyridine carbohydrazide derivatives have identified Platelet-Derived

Growth Factor Receptor Alpha (PDGFRA) as a plausible target.[4] PDGFRA is a protein

tyrosine kinase that can activate downstream pathways like RAS/MAPK and PI3K/AKT,

promoting cell proliferation and tumor growth.
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Caption: Postulated inhibition of the PDGFRA signaling pathway.

Conclusion: 6-Chloropyridine-3-carbohydrazide is a promising scaffold for the development

of novel antimicrobial and anticancer agents. The synthetic versatility of the carbohydrazide

group allows for the creation of large libraries of derivatives for structure-activity relationship

studies. Further investigation into the specific molecular targets and mechanisms of action of

these compounds will be crucial for their advancement as potential therapeutic candidates. The

provided protocols and data serve as a valuable resource for researchers in the field of

medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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